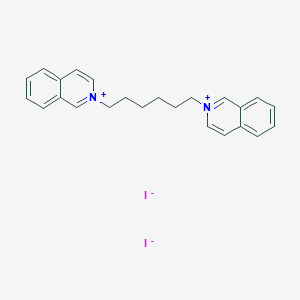![molecular formula C8H6BrNO2 B12883633 4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
4-Bromo-2-methoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6BrNO2. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzene ring fused with an oxazole ring, substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with 4-bromo-2-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and under specific conditions to ensure high yield and purity . One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) and aromatic nitriles in isopropanol with ZnBr2 can be used for substitution reactions.
Oxidation: Oxidizing agents like Pb(OAc)4 in acetic acid under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tetrazole-fused benzoxazoles .
Scientific Research Applications
4-Bromo-2-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of 4-Bromo-2-methoxybenzo[d]oxazole, known for its wide range of biological activities.
2-Methylbenzoxazole: Another derivative with similar structural features but different substituents, leading to distinct biological properties.
4-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3 |
InChI Key |
BNDSWLDRUIIXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


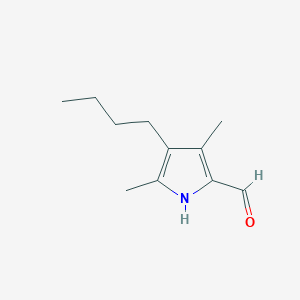
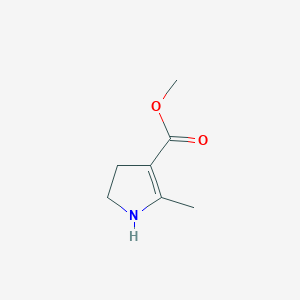

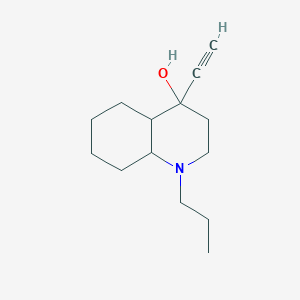

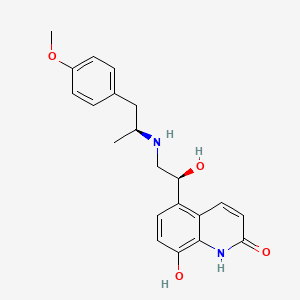
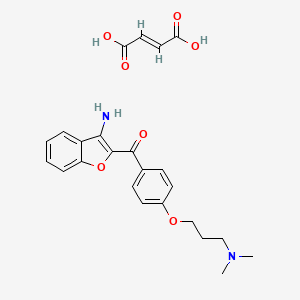
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)




